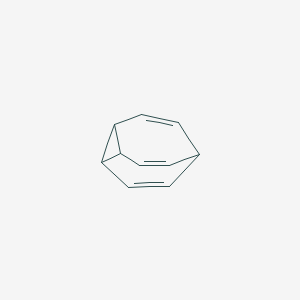
Bullvalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bullvalene, also known as this compound, is a useful research compound. Its molecular formula is C10H10 and its molecular weight is 130.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120527. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanoscale Electronic Devices
Piezoresistive Applications
Recent studies have demonstrated the potential of bullvalene in nanoscale electro-mechanical systems (NEMS). A notable application involves its use as a single-molecule piezoresistor, which operates through constitutional and conformational isomerization. This mechanism allows for rapid switching (up to 850 Hz), making it suitable for advanced electronic devices. The piezoresistance is influenced by the shape-changing properties of this compound, which can undergo fast sigmatropic rearrangements, thus modulating conductance in molecular junctions .
Single-Molecule Conductance
Research utilizing scanning tunneling microscopy (STM) has shown that this compound can bridge gaps in molecular junctions, leading to sudden increases in current due to charge transport through the molecule. This phenomenon is exploited to study the temporal variations of conductance at the single-molecule level, providing insights into molecular electronics .
Mechanochemical Applications
Reversible Chemical Mechanophore
this compound has been identified as a reversible mechanophore, capable of modulating viscoelastic behaviors in polymer networks. Studies indicate that this compound-containing materials exhibit enhanced energy dissipation and increased stiffness under mechanical load. The Hardy-Cope rearrangements of this compound can be activated mechanically, leading to significant changes in material properties such as Young's modulus and thermal transitions .
Material Science
Thermomechanical Properties
The incorporation of this compound into thermoset elastomers has been shown to elevate the activation barrier for glass transition significantly compared to static control networks. This property is advantageous for developing materials with tailored mechanical performance and thermal stability .
Synthesis and Characterization
Synthesis Techniques
this compound can be synthesized through cobalt-catalyzed [6+2] cycloaddition reactions followed by photochemical rearrangements. This method allows for the production of various substituted bullvalenes, expanding its applicability in different chemical contexts .
Summary Table of this compound Applications
Propiedades
Número CAS |
1005-51-2 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
tricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H10/c1-4-8-9-5-2-7(1)3-6-10(8)9/h1-10H |
Clave InChI |
UKFBVTJTKMSPMI-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C2C=CC1C=C3 |
SMILES canónico |
C1=CC2C3C2C=CC1C=C3 |
Key on ui other cas no. |
1005-51-2 |
Sinónimos |
ullvalene tricyclo(3.3.2.02,8)deca-3,6,9-triene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















